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Compound of Interest

Compound Name: Glycerol distearate

Cat. No.: B129473 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of glycerol distearate, a key excipient in the pharmaceutical and cosmetic industries. A

detailed analysis of its nuclear magnetic resonance (NMR) and Fourier-transform infrared

(FTIR) spectra is presented, offering valuable insights into its molecular structure and purity.

This document serves as a practical resource for researchers and professionals involved in

drug formulation, quality control, and materials science.

Introduction to Glycerol Distearate
Glycerol distearate is a diglyceride consisting of a glycerol backbone with two stearic acid

chains attached as ester groups. It exists as isomers, primarily 1,3-distearoylglycerol and 1,2-

distearoylglycerol, with the 1,3-isomer being more common. Its amphiphilic nature makes it a

valuable emulsifier, stabilizer, and viscosity-modifying agent in a wide range of formulations.

Spectroscopic techniques like NMR and FTIR are indispensable for confirming its chemical

identity, assessing isomeric purity, and detecting potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of glycerol
distearate by providing detailed information about the chemical environment of individual

protons (¹H NMR) and carbon atoms (¹³C NMR).
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¹H NMR Spectral Data
The ¹H NMR spectrum of glycerol distearate provides characteristic signals for the protons in

the glycerol backbone and the stearic acid chains. The following table summarizes the

expected chemical shifts and multiplicities, based on data from structurally similar compounds

like 1,3-distearoyl-2-oleoylglycerol.

Proton Assignment
Chemical Shift (δ)

ppm*
Multiplicity Proton(s)

Glycerol CH₂ (sn-1,3) ~4.15 dd 4H

Glycerol CH (sn-2) ~4.08 m 1H

Stearate α-CH₂ ~2.32 t 4H

Stearate β-CH₂ ~1.62 m 4H

Stearate -(CH₂)n- ~1.25 br s ~56H

Stearate ω-CH₃ ~0.88 t 6H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and are typically

recorded in deuterated chloroform (CDCl₃). Values may vary slightly depending on the solvent

and concentration.

¹³C NMR Spectral Data
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon

skeleton of the molecule. The chemical shifts for the glycerol and stearate carbons are distinct

and allow for unambiguous structural confirmation.
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Carbon Assignment Chemical Shift (δ) ppm*

Carbonyl (C=O) ~173.2

Glycerol CH₂ (sn-1,3) ~65.1

Glycerol CH (sn-2) ~68.9

Stearate α-CH₂ ~34.1

Stearate β-CH₂ ~24.9

Stearate -(CH₂)n- ~29.0 - 29.7

Stearate CH₂ (C-3) ~22.7

Stearate ω-CH₃ ~14.1

Note: Chemical shifts are referenced to TMS at 0.00 ppm in CDCl₃. The exact chemical shifts

of the long alkyl chain carbons can overlap.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional

groups present in a molecule. The FTIR spectrum of glycerol distearate is characterized by

strong absorption bands corresponding to the ester, alkane, and hydroxyl groups.

Wavenumber (cm⁻¹)* Vibrational Mode Functional Group

~3400 (broad) O-H stretch Hydroxyl (free)

2918 C-H asymmetric stretch Methylene (-CH₂-)

2850 C-H symmetric stretch Methylene (-CH₂-)

1735 C=O stretch Ester

1465 C-H bend (scissoring) Methylene (-CH₂-)

1175 C-O stretch Ester
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Note: Peak positions can vary slightly due to sampling method and physical state of the

sample.

Experimental Protocols
NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of glycerol distearate is crucial

for accurate structural analysis.

Sample Preparation:

Weigh approximately 20-30 mg of glycerol distearate into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃).

Vortex the sample until the solid is completely dissolved.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm

NMR tube.

Ensure the sample height in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely.

Instrumental Parameters (¹H NMR):

Spectrometer: 500 MHz or higher

Pulse Sequence: Standard single-pulse experiment (zg30)

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Acquisition Time: 3-4 seconds

Spectral Width: 12-16 ppm
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Instrumental Parameters (¹³C NMR):

Spectrometer: 125 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30)

Number of Scans: 1024 or more (depending on concentration)

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 200-250 ppm
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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